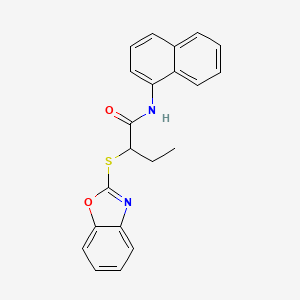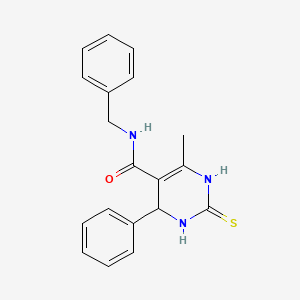![molecular formula C24H23FN2O2 B10884430 (2-Fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B10884430.png)
(2-Fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a phenoxybenzyl group attached to a piperazine ring, which is further connected to a methanone group. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and phenoxybenzyl groups. Common reagents used in these reactions include fluorobenzene, phenoxybenzyl chloride, and piperazine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of (2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for reagent addition and temperature control to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate its binding affinity to proteins, enzymes, and receptors, which can provide insights into its potential therapeutic applications.
Medicine
In the field of medicine, (2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is explored for its pharmacological properties. Researchers are investigating its potential as a drug candidate for treating various diseases, including neurological disorders and cancer.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics, such as enhanced durability or improved performance.
Mechanism of Action
The mechanism of action of (2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-AMINOPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
- (2-Fluorophenyl)[4-(3-methoxybenzyl)-1-piperazinyl]methanone
Uniqueness
Compared to similar compounds, (2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and phenoxybenzyl groups provide specific binding affinities and reactivity profiles that are not observed in other related compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C24H23FN2O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2-fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H23FN2O2/c25-23-12-5-4-11-22(23)24(28)27-15-13-26(14-16-27)18-19-7-6-10-21(17-19)29-20-8-2-1-3-9-20/h1-12,17H,13-16,18H2 |
InChI Key |
SMXZLDPUYPWMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B10884347.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]](/img/structure/B10884358.png)
![2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)

![1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone](/img/structure/B10884369.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B10884371.png)
![3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10884377.png)


![1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10884397.png)

![3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10884410.png)
![N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B10884414.png)
![2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884423.png)
